molecular formula C11H14N2O3 B1650744 Tert-butyl 2-formylpyridin-4-ylcarbamate CAS No. 1196151-92-4

Tert-butyl 2-formylpyridin-4-ylcarbamate

Cat. No.: B1650744
CAS No.: 1196151-92-4
M. Wt: 222.24
InChI Key: XLFQEAUCYICLJM-UHFFFAOYSA-N
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Description

Tert-butyl 2-formylpyridin-4-ylcarbamate is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol. This compound is characterized by its tert-butyl group attached to a carbamate moiety, which is further linked to a pyridine ring substituted with a formyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-formylpyridin-4-ylcarbamate typically involves the reaction of 2-formylpyridin-4-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature range of 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-formylpyridin-4-ylcarbamate can undergo various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

  • Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, aqueous conditions.

  • Reduction: Lithium aluminum hydride, ether solvent.

  • Substitution: Nitric acid, halogens (e.g., chlorine, bromine), acidic conditions.

Major Products Formed:

  • Oxidation: 2-formylpyridin-4-carboxylic acid.

  • Reduction: 2-formylpyridin-4-amine.

  • Substitution: Nitro-substituted or halogenated derivatives of the pyridine ring.

Scientific Research Applications

Tert-butyl 2-formylpyridin-4-ylcarbamate has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in medicinal chemistry.

  • Biology: The compound can be used as a probe to study biological systems, such as enzyme inhibition or receptor binding assays.

  • Medicine: It may be utilized in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: The compound can be employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl 2-formylpyridin-4-ylcarbamate exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system or disease being studied.

Comparison with Similar Compounds

Tert-butyl 2-formylpyridin-4-ylcarbamate is structurally similar to other carbamate derivatives and pyridine-based compounds. Some similar compounds include:

  • N-tert-butyl carbamate derivatives: These compounds share the tert-butyl carbamate moiety but differ in their aromatic or aliphatic substituents.

  • Pyridine derivatives: Compounds with pyridine rings substituted at various positions with different functional groups.

Uniqueness: this compound is unique due to its specific combination of the tert-butyl group, carbamate moiety, and formyl group on the pyridine ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

tert-butyl N-(2-formylpyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-8-4-5-12-9(6-8)7-14/h4-7H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFQEAUCYICLJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201222435
Record name 1,1-Dimethylethyl N-(2-formyl-4-pyridinyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196151-92-4
Record name 1,1-Dimethylethyl N-(2-formyl-4-pyridinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196151-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(2-formyl-4-pyridinyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-formylpyridin-4-yl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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